Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H8F3NO3. It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 4-position and a hydroxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-4-(trifluoromethyl)nicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-oxo-4-(trifluoromethyl)nicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its trifluoromethyl group, which enhances the biological activity of these compounds
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: This compound also contains a trifluoromethyl group but differs in the substitution pattern and ester group.
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: Similar in structure but with the hydroxy and trifluoromethyl groups at different positions.
This compound amide:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring. This unique substitution pattern contributes to its biological activity and enhances its lipophilicity, which may improve bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were measured against standard strains such as Staphylococcus aureus and Escherichia coli , revealing promising results that suggest its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 50 | |
Escherichia coli | 75 | |
Pseudomonas aeruginosa | 100 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it can inhibit inflammatory cytokine production in macrophage cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation. This property is particularly relevant for developing treatments for inflammatory diseases .
Antiviral Activity
This compound has shown potential as an antiviral agent, particularly through its inhibition of RNase H, an essential enzyme for viral replication. In a study focused on HIV, the compound displayed significant activity against RNase H, indicating its potential role in antiviral drug development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. Additionally, the hydroxyl group can form hydrogen bonds with target proteins, potentially modulating their activity.
Case Studies and Research Findings
Several studies have explored the compound's efficacy across different biological contexts:
- Antimicrobial Efficacy : A study published in MDPI assessed various derivatives of nicotinic acid, including this compound, showing that it had superior antibacterial activity compared to other derivatives tested .
- Anti-inflammatory Effects : Research highlighted in ACS Publications demonstrated that this compound reduced levels of pro-inflammatory cytokines in vitro, supporting its use as a therapeutic agent in inflammatory conditions .
- Antiviral Potential : A recent investigation indicated that derivatives similar to this compound could inhibit HIV replication by targeting RNase H, providing a pathway for further drug development .
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
ethyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-4-13-7(14)3-6(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
FLXUVXBYGCYAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1C(F)(F)F |
Origin of Product |
United States |
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